molecular formula C17H23N3O2 B2737351 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 941479-31-8

2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2737351
CAS No.: 941479-31-8
M. Wt: 301.39
InChI Key: HCAMMTKFFWDCGU-UHFFFAOYSA-N
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Description

2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound with potential applications across several scientific fields. This compound features a benzo[d]imidazole ring fused with a piperidine group, allowing it to interact with biological systems in versatile ways. The compound is recognized for its complex structure and potential for creating targeted interactions in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Creating 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone involves multi-step organic synthesis. The process typically begins with the formation of the benzo[d]imidazole ring, followed by the introduction of the hydroxyethyl side chain through electrophilic aromatic substitution. The final step involves the reaction of this intermediate with a 2-methylpiperidin-1-yl ethanone precursor in the presence of a suitable coupling agent, such as EDC or DCC, under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve batch or continuous flow processes. The key to industrial synthesis lies in optimizing the yield and purity of the final product, which can be achieved by fine-tuning the reaction conditions and employing effective purification methods such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Typically involves the conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC or KMnO₄.

  • Reduction: : Can reduce the carbonyl group back to the hydroxyethyl form using reducing agents such as NaBH₄ or LiAlH₄.

  • Substitution: : The hydroxyethyl group can be substituted by other functional groups through nucleophilic substitution reactions, facilitated by bases like NaOH.

Common Reagents and Conditions

  • Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)

  • Bases for Substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

Depending on the reaction type, this compound can yield a range of products. Oxidation can lead to the formation of a ketone derivative, while reduction can revert it to the original hydroxyethyl form. Substitution reactions can result in various analogs with modified biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, acting as an intermediate in the production of advanced pharmaceutical agents.

Biology

Its interactions with biological macromolecules, such as enzymes and receptors, make it useful in studying biochemical pathways and understanding enzyme mechanisms.

Medicine

In medicine, the compound’s ability to selectively bind to specific biological targets allows it to serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancers.

Industry

Industrially, it can be used in the creation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of the benzo[d]imidazole and piperidine rings enhances its ability to cross biological membranes and interact with intracellular proteins.

Comparison with Similar Compounds

2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone can be compared with other benzo[d]imidazole derivatives and piperidine-containing compounds.

  • Benzo[d]imidazole Derivatives: : Compounds like 2-(2-hydroxyethyl)-1H-benzo[d]imidazole show structural similarities but may lack the additional piperidine ring, affecting their biological activity.

  • Piperidine-containing Compounds: : Compounds like 1-(2-hydroxyethyl)piperidine share the piperidine moiety but differ in their benzo[d]imidazole structure, which influences their interaction with biological targets.

Conclusion

This compound stands out due to its complex structure, allowing diverse interactions in scientific research

Biological Activity

The compound 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone (CAS No. 941479-31-8) is a benzo[d]imidazole derivative that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2} with a molecular weight of 301.4 g/mol. The structure features a benzo[d]imidazole ring, which is known for its diverse biological activity, coupled with a piperidine moiety that enhances its pharmacological profile.

PropertyValue
CAS Number941479-31-8
Molecular FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Binding Affinity : The compound can bind to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of farnesyltransferase (FT), which is critical in cancer cell proliferation and survival .
  • Cellular Interaction : The presence of the benzo[d]imidazole structure allows for effective membrane permeability, facilitating intracellular interactions that may lead to therapeutic effects.

Biological Activity

Research indicates that derivatives of benzo[d]imidazole possess significant anti-cancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer models.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that benzo[d]imidazole derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may offer neuroprotective benefits, enhancing neuronal survival under stress conditions.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other benzo[d]imidazole derivatives:

Compound NameBiological ActivityReference
1H-Benzo[d]imidazoleAnticancer properties; FT inhibition
2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acidAnti-inflammatory effects
2-Methyl-1H-benzo[d]imidazoleNeuroprotective effects

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-6-4-5-10-19(13)17(22)12-20-15-8-3-2-7-14(15)18-16(20)9-11-21/h2-3,7-8,13,21H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAMMTKFFWDCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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